L-ALANINE (2,3-13C2)
CAS No.:
Cat. No.: VC3687810
Molecular Formula:
Molecular Weight: 91.08
Purity: 98%
* For research use only. Not for human or veterinary use.

Specification
Molecular Weight | 91.08 |
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Introduction
Chemical Properties and Structure
L-ALANINE (2,3-13C2) is a stable isotope-labeled variant of the amino acid alanine, specifically the L-isomer. It has a molecular formula of C3H7NO2, with two of the carbon atoms being the 13C isotope rather than the common 12C isotope . The molecular weight of this compound is approximately 91.08 g/mol, slightly higher than standard L-alanine due to the presence of the heavier carbon isotopes .
The chemical structure maintains the standard amino acid configuration with an amino group (-NH2), a carboxyl group (-COOH), and a methyl side chain (-CH3). The key distinction is that both the alpha carbon (C-2) and the methyl carbon (C-3) are 13C isotopes rather than the naturally abundant 12C . This specific labeling pattern allows researchers to track the fate of these carbon atoms through metabolic processes.
Chemical Properties of L-ALANINE (2,3-13C2)
Property | Description |
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Chemical Name | L-ALANINE (2,3-13C2) |
Molecular Formula | C3H7NO2 (with 2 carbons being 13C) |
Molecular Weight | 91.08 g/mol |
Isotopic Enrichment | Typically 99% for 13C atoms |
Labeled Positions | Position 2 (alpha carbon) and Position 3 (methyl group) |
Physical State | White crystalline powder |
Solubility | Water-soluble |
Synthesis and Production Methods
The production of L-ALANINE (2,3-13C2) employs specialized techniques to ensure precise isotopic labeling and high chemical purity. Two primary methods are utilized for the synthesis of this compound:
Chemical Synthesis
Chemical synthesis involves replacing specific atomic groups in the amino acid structure through controlled reactions. For L-ALANINE (2,3-13C2), the synthesis typically begins with 13C-enriched precursors that are converted through a series of chemical reactions to form the final labeled product . This approach allows for specific placement of the 13C isotopes at positions 2 and 3 in the alanine molecule.
The chemical synthesis method may require complex reaction conditions, including specific temperature and pressure parameters, as well as multiple purification steps to ensure isotopic purity and chemical homogeneity .
Biosynthetic Approaches
Biosynthesis offers an alternative production route that leverages the metabolic machinery of living organisms. This method introduces isotopically labeled precursors into the physiological metabolism of microorganisms, which then incorporate these labeled atoms into amino acids during their normal metabolic processes .
The biosynthetic approach typically involves:
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Selection of appropriate microorganisms with efficient alanine production pathways
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Growth in media containing 13C-labeled carbon sources
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Expression of recombinant proteins to engineer the genetic code
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Extraction and purification of the labeled amino acid from the culture
While biosynthesis can produce compounds with complex structures and maintain certain biological activities, the process may be limited by enzyme types and activities available for synthesis .
Applications in Research and Industry
L-ALANINE (2,3-13C2) serves as a valuable tool across multiple research disciplines due to its unique isotopic signature that can be precisely tracked through biological systems.
Metabolic Research
One of the primary applications of L-ALANINE (2,3-13C2) is in metabolic research, particularly in studies of gluconeogenesis and alanine metabolism. Research has demonstrated its utility in measuring the functional integrity of the gluconeogenic pathway in human neonates . In a notable study, 13C2 enrichment in blood glucose was determined during the constant infusion of tracer [2,3-13C2]alanine between 4 and 8 hours of postnatal age in term infants .
The study revealed that:
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Alanine flux, calculated from steady-state blood [2,3-13C2]alanine enrichment, was 16.6 ± 1.3 μmol/kg/min in appropriate-for-gestational age (AGA) infants
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By 6 hours of age, 13C2 enrichment of blood glucose was detected in all studied infants
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At 8 hours of age, 9.3 ± 2.3% of blood glucose was derived from alanine in the AGA group
These findings confirmed that the term human newborn has a functional gluconeogenic pathway very early in postnatal life and demonstrated the value of L-ALANINE (2,3-13C2) as a metabolic tracer .
Proteomics Applications
In proteomics research, L-ALANINE (2,3-13C2) plays a vital role in techniques such as Stable Isotope Labeling with Amino Acids in Cell Culture (SILAC) . This methodology allows for:
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Direct addition of stable isotope amino acids into cell culture medium
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Superior quantitative analysis of the cellular proteome
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Accurate tracking of protein synthesis, degradation, and turnover
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Precise comparison of protein expression in different samples
The SILAC technique utilizing labeled amino acids like L-ALANINE (2,3-13C2) offers advantages in terms of straightforward implementation, quantitative accuracy, and reproducibility compared to chemical labeling or label-free quantification strategies .
Additional Research Applications
Beyond metabolic and proteomics research, L-ALANINE (2,3-13C2) finds applications in:
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Disease diagnosis through mass spectrometry-based clinical methods
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Drug development and metabolism monitoring
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Environmental studies tracing nutrient cycling
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Food and agricultural research examining nutrient utilization in crops
Advantages of Stable Isotope Labeling
The use of L-ALANINE (2,3-13C2) as a stable isotope-labeled compound offers several significant advantages over alternative research methods:
Experimental Advantages
The stable nature of 13C isotopes provides several experimental benefits:
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Extremely long half-life (essentially infinite), allowing for extended storage and transport without isotope decay concerns
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High precision and sensitivity in tracking molecular movements and changes
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Compatibility with various analytical technologies, including mass spectrometry and nuclear magnetic resonance spectroscopy
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Ability to be incorporated into complex biological systems without disrupting normal function
These properties make L-ALANINE (2,3-13C2) an exceptionally valuable tool for understanding the synthesis, degradation, and interaction processes of proteins and other biomolecules.
Parameter | Typical Specification |
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Isotopic Purity | ≥99% 13C at positions 2 and 3 |
Chemical Purity | ≥95% |
Optical Purity | ≥98% L-isomer |
Appearance | White crystalline powder |
Packaging | Sealed vials under inert atmosphere |
Storage Requirements | -20°C, protected from light and moisture |
It should be noted that while DL-ALANINE-2,3-13C2 (the racemic mixture) is listed with CAS number 70753-82-1 , the pure L-isomer may have a different specific CAS registry number.
Research Case Studies
SILAC Applications
In proteomics research, L-ALANINE (2,3-13C2) and similar labeled amino acids are used in SILAC techniques to:
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Compare protein expressions between different cell states
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Track newly synthesized proteins
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Determine protein turnover rates
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Identify post-translational modifications
The technique involves growing cells in media containing the labeled amino acid, which gets incorporated into newly synthesized proteins. During subsequent analysis by mass spectrometry, the mass difference between labeled and unlabeled peptides allows for precise quantification of protein dynamics .
Future Research Directions
The continued development and application of L-ALANINE (2,3-13C2) is likely to extend into several promising research areas:
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Personalized medicine approaches using metabolic profiling with stable isotopes
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Advanced proteomics techniques combining multiple labeled amino acids for complex protein interaction studies
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Novel cell culture systems for tracking protein synthesis and degradation in specialized cell types
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Expanded applications in environmental and agricultural research
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